molecular formula C14H10F2N2OS B2666001 1-Benzoyl-3-(2,4-difluorophenyl)thiourea CAS No. 887266-92-4

1-Benzoyl-3-(2,4-difluorophenyl)thiourea

Cat. No. B2666001
CAS RN: 887266-92-4
M. Wt: 292.3
InChI Key: RFOKWVVQBVMKII-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2,4-difluorophenyl)thiourea is a biochemical used for proteomics research . Its molecular formula is C14H10F2N2OS and it has a molecular weight of 292.30 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group (C6H5CO-), a thiourea group (SC(NH2)2), and a 2,4-difluorophenyl group (C6H3F2) connected together .

Scientific Research Applications

Structural and Vibrational Characterization

Thiourea derivatives have been extensively analyzed for their structural, vibrational, and electronic characteristics through experimental and theoretical studies. For example, 1-Benzyl-3-furoyl-1-phenylthiourea demonstrates significant non-linear optical (NLO) behavior, offering potential in photonics and optoelectronics due to its high electric dipole moment and hyperpolarizability. This compound's structural parameters, obtained via X-ray diffraction (XRD), and electronic properties, determined through density functional theory (DFT), underline the utility of thioureas in material science (Lestard et al., 2015).

Metal Complex Formation

Thiourea derivatives serve as versatile ligands in coordination chemistry, forming complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes, characterized by their unique structural and electronic properties, are investigated for applications ranging from catalysis to material science. For instance, novel thiourea derivatives have been prepared and characterized, showcasing their potential in the synthesis of new materials with specific magnetic, electronic, or catalytic properties (Arslan et al., 2003).

Biological Evaluation

Thiourea derivatives are subject to in-silico and in-vitro biological evaluations to assess their potential as bioactive molecules. They have been studied for their antioxidant properties and enzyme inhibition capabilities, offering insights into their therapeutic potential. A study on various thiourea derivatives highlighted their moderate enzyme inhibiting activity and good antioxidant properties, suggesting their use in pharmaceutical research (Raza et al., 2022).

Crystallographic Studies and Self-Organization

The analysis of 1-benzoylthioureas through crystallographic studies reveals the compounds' ability to form hydrogen bonds and engage in stacking interactions, which are crucial for self-assembly and molecular recognition processes. These findings are instrumental in designing supramolecular structures and understanding the forces driving molecular self-organization (Okuniewski et al., 2017).

Antimicrobial and Antifungal Activities

Research into thiourea derivatives also extends to their antimicrobial and antifungal applications. For example, a new thiourea derivative demonstrated significant antimicrobial activity, suggesting its potential in developing new antibacterial and antifungal agents (Atis et al., 2012).

properties

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKWVVQBVMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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